Cas no 75605-52-6 (2-Propanol,1-chloro-3-[(phenylmethyl)amino]-)

2-Propanol,1-chloro-3-[(phenylmethyl)amino]- structure
75605-52-6 structure
Nome del prodotto:2-Propanol,1-chloro-3-[(phenylmethyl)amino]-
Numero CAS:75605-52-6
MF:C10H14ClNO
MW:199.677261829376
MDL:MFCD00963435
CID:563715
PubChem ID:173441

2-Propanol,1-chloro-3-[(phenylmethyl)amino]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propanol,1-chloro-3-[(phenylmethyl)amino]-
    • 3-amino-1-chloro-4-phenylbutan-2-ol
    • 2-Propanol, 1-chloro-3-((phenylmethyl)amino)-
    • (2S)-1-(Benzylamino)-3-chloropropan-2-ol; (S)-(-)-N-Benzyl-N-(3-chloro-2-hydroxypropyl)amine
    • MFCD00963435
    • 257929-95-6
    • DTXSID10997033
    • WS-01269
    • N-benzyl-3-amino-1-chloropropan-2-ol
    • 1-benzylamino-3-chloropropane-2-ol
    • 75605-52-6
    • Benzyl-(1-amino-3-chloro-2-propanol)
    • N-benzyl-3-amino-1-chloropropan-2ol
    • SB84633
    • EN300-61780
    • BACP
    • CS-0270026
    • SCHEMBL2919287
    • XNPBVLLNKJHQAO-UHFFFAOYSA-N
    • 1-(benzylamino)-3-chloropropan-2-ol
    • AKOS005216859
    • DB-336845
    • MDL: MFCD00963435
    • Inchi: InChI=1S/C10H14ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2
    • Chiave InChI: XNPBVLLNKJHQAO-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)CNCC(CCl)O

Proprietà calcolate

  • Massa esatta: 199.07652
  • Massa monoisotopica: 199.076392
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 5
  • Complessità: 137
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 32.3

Proprietà sperimentali

  • Densità: 1.151
  • Punto di ebollizione: 344.3°C at 760 mmHg
  • Punto di infiammabilità: 162°C
  • Indice di rifrazione: 1.547
  • PSA: 32.26
  • LogP: 1.76680

2-Propanol,1-chloro-3-[(phenylmethyl)amino]- Informazioni sulla sicurezza

2-Propanol,1-chloro-3-[(phenylmethyl)amino]- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1014136-1g
2-Propanol,1-chloro-3-[(phenylmethyl)amino]-
75605-52-6 95%
1g
$175 2024-06-07
Enamine
EN300-61780-0.5g
1-(benzylamino)-3-chloropropan-2-ol
75605-52-6
0.5g
$164.0 2023-02-13
Enamine
EN300-61780-0.25g
1-(benzylamino)-3-chloropropan-2-ol
75605-52-6
0.25g
$88.0 2023-02-13
Enamine
EN300-61780-2.5g
1-(benzylamino)-3-chloropropan-2-ol
75605-52-6
2.5g
$473.0 2023-02-13
Enamine
EN300-61780-10.0g
1-(benzylamino)-3-chloropropan-2-ol
75605-52-6
10.0g
$1040.0 2023-02-13
Aaron
AR005X4M-250mg
2-Propanol,1-chloro-3-[(phenylmethyl)amino]-
75605-52-6 95%
250mg
$254.00 2025-02-10
1PlusChem
1P005WWA-500mg
2-Propanol,1-chloro-3-[(phenylmethyl)amino]-
75605-52-6 95%
500mg
$110.00 2023-12-16
1PlusChem
1P005WWA-100mg
2-Propanol,1-chloro-3-[(phenylmethyl)amino]-
75605-52-6 95%
100mg
$59.00 2023-12-16
A2B Chem LLC
AC75114-5g
1-(Benzylamino)-3-chloropropan-2-ol
75605-52-6 95%
5g
$460.00 2023-12-30
A2B Chem LLC
AC75114-2g
1-(Benzylamino)-3-chloropropan-2-ol
75605-52-6 95%
2g
$285.00 2023-12-30
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:75605-52-6)2-Propanol,1-chloro-3-[(phenylmethyl)amino]-
A1241933
Purezza:99%
Quantità:1g
Prezzo ($):267